2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine 2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15999747
InChI: InChI=1S/C7H7BrN4/c1-3-4(8)2-10-6-5(3)11-7(9)12-6/h2H,1H3,(H3,9,10,11,12)
SMILES:
Molecular Formula: C7H7BrN4
Molecular Weight: 227.06 g/mol

2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine

CAS No.:

Cat. No.: VC15999747

Molecular Formula: C7H7BrN4

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine -

Specification

Molecular Formula C7H7BrN4
Molecular Weight 227.06 g/mol
IUPAC Name 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridin-2-amine
Standard InChI InChI=1S/C7H7BrN4/c1-3-4(8)2-10-6-5(3)11-7(9)12-6/h2H,1H3,(H3,9,10,11,12)
Standard InChI Key DFHJFDXFOXSJPE-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC=C1Br)N=C(N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine features a bicyclic framework comprising an imidazole ring fused to a pyridine ring at the 4,5-b positions. The amino group at position 2 introduces electron-donating characteristics, while the bromine atom at position 6 and methyl group at position 7 contribute steric bulk and halogen-based reactivity. The molecular formula is C7H7BrN4\text{C}_7\text{H}_7\text{BrN}_4, with a calculated molecular weight of 227.07 g/mol.

Key structural attributes include:

  • Planar aromatic system: Facilitates π-π stacking interactions with biological targets .

  • Polar functional groups: The amino group enhances solubility in polar solvents, while bromine increases lipophilicity .

  • Steric effects: The methyl group at position 7 may influence regioselectivity in substitution reactions .

Spectroscopic Characterization

Although experimental data for this specific compound are unavailable, analogous imidazo[4,5-b]pyridines exhibit characteristic spectral features:

  • NMR: 1H^1\text{H} NMR typically shows resonances for aromatic protons in the δ 7.5–8.5 ppm range, with methyl groups appearing as singlets near δ 2.5 . Bromine’s inductive effect deshields adjacent protons, shifting signals downfield .

  • Mass spectrometry: Molecular ion peaks align with the molecular weight (m/zm/z 227), with fragmentation patterns revealing loss of Br (m/zm/z 148) and CH3_3 groups .

Synthesis and Functionalization Strategies

Retrosynthetic Analysis

The synthesis of 2-amino-6-bromo-7-methylimidazo[4,5-b]pyridine can be envisioned through two primary routes:

  • Bromination of a preformed imidazopyridine core

  • Assembly of the bicyclic system from functionalized pyridine precursors

Stepwise Synthesis Protocol (Hypothetical)

A plausible pathway inspired by patented methodologies involves:

Step 1: Preparation of 6-bromo-7-methylpyridin-2-amine

  • Bromination of 7-methylpyridin-2-amine using N-bromosuccinimide (NBS) in dichloromethane at 0°C .

  • Key consideration: Steric hindrance from the methyl group may necessitate extended reaction times .

Step 2: Cyclocondensation to form the imidazo ring

  • Reaction with trimethylorthoformate in the presence of ammonium acetate under microwave irradiation :

    C5H4BrN2+HC(OCH3)3NH4OAc, MWC7H7BrN4+3CH3OH\text{C}_5\text{H}_4\text{BrN}_2 + \text{HC(OCH}_3\text{)}_3 \xrightarrow{\text{NH}_4\text{OAc, MW}} \text{C}_7\text{H}_7\text{BrN}_4 + 3\text{CH}_3\text{OH}
  • Optimization: Microwave-assisted synthesis reduces reaction times from hours to minutes .

Step 3: Purification and characterization

  • Column chromatography using ethyl acetate/hexane gradients .

  • Recrystallization from ethanol-water mixtures enhances purity .

CompoundSubstituentsSW620 (Colon) IC50_{50} (μM)HeLa (Cervical) IC50_{50} (μM)
86-Br, 2-(4-cyanophenyl)1.83.2
106-Br, 2-amidino0.40.7
Target compound*6-Br, 2-NH2_2, 7-CH3_3Predicted: 0.5–2.0Predicted: 1.0–3.5

*Hypothetical values based on structural similarity .

Key mechanistic insights:

  • DNA intercalation: Planar aromatic systems insert between DNA base pairs, disrupting replication .

  • Kinase inhibition: Bromine’s electron-withdrawing effects enhance binding to ATP pockets .

Antibacterial and Antiviral Activity

While most imidazopyridines show limited antimicrobial effects, the amino group in 2-amino-6-bromo-7-methylimidazo[4,5-b]pyridine may facilitate:

  • Gram-negative targeting: Electrostatic interactions with lipopolysaccharides .

  • Viral protease inhibition: Molecular modeling suggests fit into SARS-CoV-2 Mpro^\text{pro} active sites .

Industrial and Materials Science Applications

Fluorescent Probes

The amino group enables conjugation with fluorophores, creating tools for:

  • Cellular imaging: Tracking drug distribution in real-time .

  • Environmental sensing: Detection of heavy metals via fluorescence quenching .

Catalytic Applications

Bromine’s leaving group capability facilitates use in:

  • Cross-coupling reactions: Suzuki-Miyaura couplings for carbon-carbon bond formation .

  • Photoredox catalysis: Participation in electron-transfer processes .

Comparative Analysis with Structural Analogs

Electronic Effects of Substituents

PositionSubstituentEffect on Electronic PropertiesBiological Impact
2NH2_2Increased electron densityEnhanced DNA binding
6BrElectron-withdrawing inductive effectImproved kinase inhibition
7CH3_3Steric hindranceAltered substrate specificity

Synthetic Accessibility

Compared to 2-bromo-6-aldehyde pyridine derivatives , the target compound’s amino group introduces challenges:

  • Protection/deprotection steps: Required to prevent undesired side reactions during bromination .

  • Purification complexity: Polar amino group necessitates reversed-phase chromatography .

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